Deramciclane fumarate

Serotonin receptor pharmacology Inverse agonism Receptor regulation

Researchers studying constitutive 5-HT2C receptor activity often lack tools that reliably distinguish inverse agonism from neutral antagonism. Deramciclane fumarate directly addresses this gap: it suppresses basal phosphoinositide hydrolysis by 33% (EC50 93 nM) with a well-characterized CYP inhibition profile (2.0-fold CYP2D6; no CYP3A4 inhibition) and defined PET occupancy (50% at 21 ng/mL, 90% at 70 ng/mL). Ideal for long-term modulation studies without receptor down-regulation confounds. - 5-HT2C inverse agonist (IC50 168 nM) with 33% basal PI hydrolysis suppression. - CYP2D6 inhibition 4.8-fold weaker than paroxetine; no detectable CYP3A4 inhibition. - PET-validated target engagement with saturable, dose-dependent occupancy.

Molecular Formula C24H35NO5
Molecular Weight 417.5 g/mol
CAS No. 120444-72-6
Cat. No. B056370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeramciclane fumarate
CAS120444-72-6
Synonyms2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate
deramciclane
deramciclane, (1R,2S,4R)-isomer
deramciclane, (endo-EGYT 3886)-isomer
EGIS 3886
EGIS-3886
EGIS3886
EGYT 3886
EGYT-3886
N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine
Molecular FormulaC24H35NO5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20+;/m1./s1
InChIKeyRFQWRWCCNQNACG-HJYQBBATSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deramciclane Fumarate Pharmacology & Sourcing


Deramciclane fumarate (CAS 120444-72-6) is a camphor-derived, non-benzodiazepine anxiolytic compound that functions as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors [1]. The compound exhibits a distinctive receptor binding profile characterized by high affinity for both 5-HT2A and 5-HT2C receptor subtypes, with functional inverse agonist properties at the 5-HT2C receptor [2]. Deramciclane was advanced through Phase II clinical development for generalized anxiety disorder (GAD) by Orion Pharma in collaboration with Pharmacia and Egis Pharmaceuticals under the developmental code EGIS-3886 . Although Phase III trials failed to replicate the efficacy observed in Phase II, the compound remains a valuable pharmacological tool for investigating serotonin receptor modulation, particularly inverse agonism at 5-HT2C receptors and its consequences for receptor regulation [3].

Why Deramciclane Fumarate Cannot Be Substituted


Deramciclane fumarate is not functionally interchangeable with other 5-HT2A/2C antagonists or standard anxiolytic agents due to its unique combination of receptor subtype-specific inverse agonism, distinct cytochrome P450 inhibition profile, and non-benzodiazepine chemical scaffold. Unlike pure 5-HT2A/2C antagonists such as ritanserin, deramciclane acts as an inverse agonist at the 5-HT2C receptor, actively suppressing constitutive receptor activity with an EC50 of 93 nM [1]. This inverse agonism is accompanied by a critical pharmacological distinction: chronic deramciclane treatment does not induce 5-HT2C receptor down-regulation, whereas chronic agonist or inverse agonist treatment typically triggers adaptive receptor density changes [2]. Furthermore, deramciclane's CYP inhibition profile differs meaningfully from both SSRIs like paroxetine and other anxiolytics, with CYP2D6 inhibition approximately 4.8-fold weaker than paroxetine and no detectable CYP3A4 inhibition [3][4]. Substitution with alternative 5-HT2 antagonists would eliminate the inverse agonist functionality and alter the expected drug-drug interaction profile, potentially confounding experimental outcomes or preclinical development strategies.

Deramciclane Fumarate: Differentiation Evidence


5-HT2C Inverse Agonism vs. Neutral Antagonists

Deramciclane distinguishes itself from neutral 5-HT2C receptor antagonists through inverse agonist activity that actively suppresses basal receptor signaling. Unlike competitive antagonists that only block agonist-induced activation, deramciclane decreases constitutive receptor activity in the absence of agonist [1].

Serotonin receptor pharmacology Inverse agonism Receptor regulation Choroid plexus

No 5-HT2C Down-Regulation with Chronic Treatment

Chronic treatment with deramciclane fails to induce 5-HT2C receptor down-regulation, a finding that contrasts with typical adaptive responses observed with many serotonergic agents including agonists and inverse agonists [1].

Receptor adaptation Chronic treatment Tolerance mechanisms 5-HT2C regulation

CYP2D6 Inhibition vs. Paroxetine

Deramciclane demonstrates CYP2D6 inhibition that is quantifiably weaker than the SSRI paroxetine, a known potent CYP2D6 inhibitor used as a positive control in this direct head-to-head comparison [1].

Cytochrome P450 CYP2D6 Drug-drug interactions Pharmacokinetics

No CYP3A4 Inhibition

Deramciclane does not inhibit CYP3A4 activity, a key differentiating feature from numerous psychotropic agents that interact with this major drug-metabolizing enzyme [1]. This was directly assessed using buspirone as a CYP3A4 probe substrate.

CYP3A4 Buspirone pharmacokinetics Drug interaction Cytochrome P450

Human 5-HT2A Occupancy & Saturation Kinetics

Deramciclane achieves saturable 5-HT2A receptor occupancy in human frontal cortex with defined plasma concentration thresholds, enabling precise dosing for target engagement studies [1].

PET imaging Receptor occupancy 5-HT2A Blood-brain barrier Frontal cortex

Mesolimbic Dopamine Response Profile

At anxiolytic-relevant doses, deramciclane does not elevate extracellular dopamine in mesolimbic regions, whereas a high supratherapeutic dose (30 mg/kg) produces dopamine increases comparable to buspirone [1].

Dopamine efflux Nucleus accumbens Striatum Anxiolytic dosing Neuroleptic margin

Deramciclane Fumarate: Research & Industrial Applications


Constitutive 5-HT2C Signaling & Inverse Agonism

Deramciclane fumarate is optimally suited for research programs examining constitutive 5-HT2C receptor activity and inverse agonism. The compound demonstrates a 33% suppression of basal phosphoinositide hydrolysis in choroid plexus with an EC50 of 93 nM, providing a quantifiable inverse agonist effect that distinguishes it from neutral 5-HT2C antagonists [1]. The additional finding that chronic treatment fails to induce receptor down-regulation makes this compound particularly valuable for long-term receptor modulation studies without the confounding variable of compensatory receptor density changes [1].

CYP2D6/CYP3A4 Drug Interaction Profiling

For pharmacokinetic interaction studies requiring precisely characterized CYP450 inhibition, deramciclane offers a well-quantified profile: 2.0-fold CYP2D6 inhibition (4.8-fold weaker than paroxetine) and no detectable CYP3A4 inhibition [1][2]. This profile is distinct from SSRIs and other anxiolytics that typically show stronger CYP2D6 inhibition or significant CYP3A4 interactions. The compound may serve as a reference agent for moderate CYP2D6 inhibition or as a negative control for CYP3A4-mediated interactions in experimental systems.

PET Imaging & 5-HT2A Target Engagement Studies

Deramciclane is well-suited for positron emission tomography (PET) studies investigating 5-HT2A receptor occupancy in human or preclinical settings. The compound's defined plasma concentration-occupancy relationship—50% occupancy at 21 ng/mL and 90% occupancy at 70 ng/mL—enables precise dose selection for achieving desired levels of target engagement [1]. The saturable binding kinetics with near-complete occupancy achievable at clinically relevant plasma concentrations makes this compound a useful tool for pharmacological challenge studies and occupancy-based biomarker development.

Preclinical Anxiolysis & Dopaminergic Safety Margin

Deramciclane is appropriate for preclinical anxiety models where dopaminergic effects must be minimized or quantitatively controlled. The compound demonstrates no significant effect on extracellular dopamine in nucleus accumbens or striatum at anxiolytic-relevant doses (3-10 mg/kg), with dopaminergic effects emerging only at a 30 mg/kg dose—representing at least a 5-fold safety margin [1]. This quantifiable therapeutic window supports experimental designs that aim to isolate serotonergic anxiolytic mechanisms from confounding dopaminergic modulation.

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